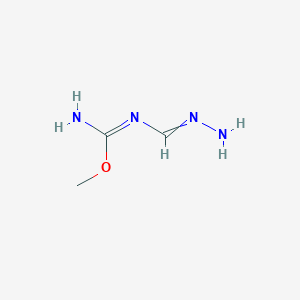
Diphenylphosphinic isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylphosphinic isocyanate is an organic compound that contains both phosphinic and isocyanate functional groups. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphinic isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylphosphinic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from reactions with this compound include diphenylphosphinic acid, urethanes, and ureas. These products are valuable intermediates in the synthesis of various polymers and other organic compounds .
Scientific Research Applications
Diphenylphosphinic isocyanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenylphosphinic isocyanate include:
Phenyl isocyanate: Contains a single isocyanate group and is used in similar reactions.
Diphenylphosphinic chloride: Contains a phosphinic chloride group and is a precursor to this compound.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
This compound is unique due to the presence of both phosphinic and isocyanate functional groups, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a versatile and valuable compound in various fields of research and industry .
Properties
CAS No. |
6779-62-0 |
|---|---|
Molecular Formula |
C13H10NO2P |
Molecular Weight |
243.20 g/mol |
IUPAC Name |
[isocyanato(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI Key |
KQFVBCBYFLCHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



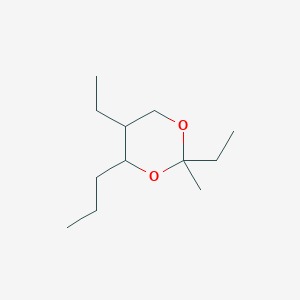
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

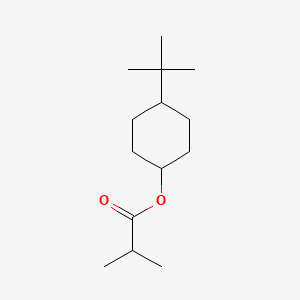
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
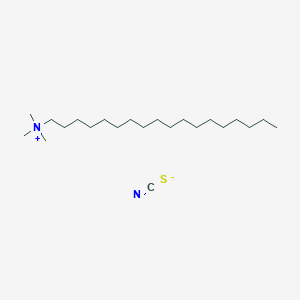

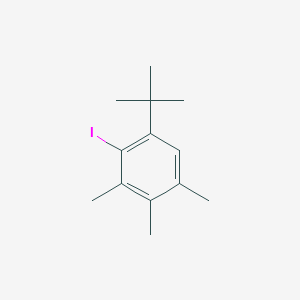
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

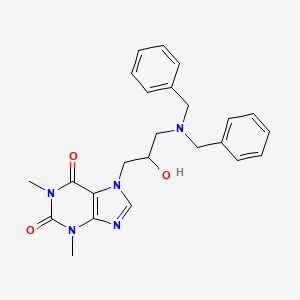
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
